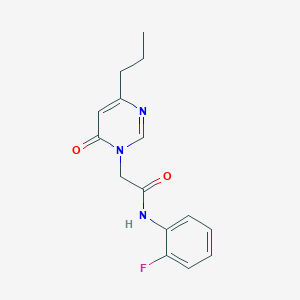
2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorophenyl group, a pentyl-substituted pyridine ring, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The process involves the following steps:
Preparation of Boronic Acid Derivative: The starting material, 2-fluorophenylboronic acid, is prepared through the reaction of 2-fluorophenyl bromide with a boronic acid reagent.
Coupling Reaction: The 2-fluorophenylboronic acid is then coupled with 4-(5-pentylpyridin-2-yl)benzoic acid using a palladium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, potentially leading to improved therapeutic efficacy .
類似化合物との比較
Similar Compounds
- 2-Fluorophenyl 4-(5-methylpyridin-2-yl)benzoate
- 2-Fluorophenyl 4-(5-ethylpyridin-2-yl)benzoate
- 2-Fluorophenyl 4-(5-propylpyridin-2-yl)benzoate
Uniqueness
2-Fluorophenyl 4-(5-pentylpyridin-2-yl)benzoate is unique due to the presence of the pentyl group on the pyridine ring, which can influence its physicochemical properties and biological activity. The longer alkyl chain may enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability compared to its shorter-chain analogs .
特性
IUPAC Name |
(2-fluorophenyl) 4-(5-pentylpyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO2/c1-2-3-4-7-17-10-15-21(25-16-17)18-11-13-19(14-12-18)23(26)27-22-9-6-5-8-20(22)24/h5-6,8-16H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARAXPKOKFRSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2872881.png)
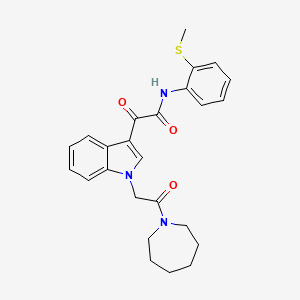
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B2872884.png)

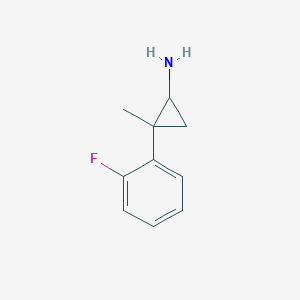
![4-Oxo-4-[3-(phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2872887.png)
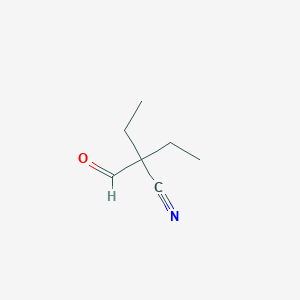
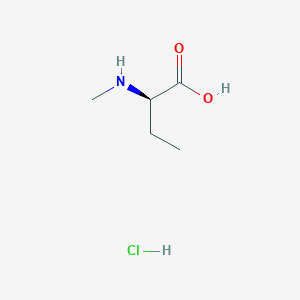
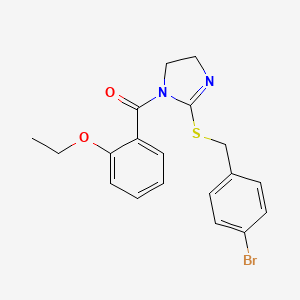
![[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2872894.png)
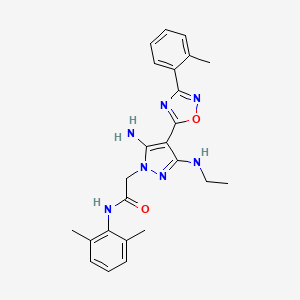
![3-fluoro-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2872901.png)
